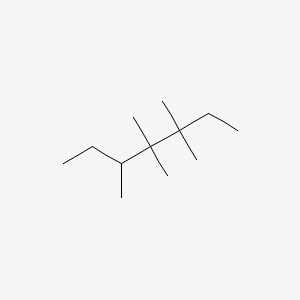

3,3,4,4,5-Pentamethylheptane

Description

Properties

CAS No. |

62199-74-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,3,4,4,5-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-8-10(3)12(6,7)11(4,5)9-2/h10H,8-9H2,1-7H3 |

InChI Key |

YFXNIDIHYOGTEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)C(C)(C)CC |

Origin of Product |

United States |

Nomenclature, Isomerism, and Conformational Analysis of 3,3,4,4,5 Pentamethylheptane

IUPAC Nomenclature and Systematic Designation

The systematic name of the compound, 3,3,4,4,5-pentamethylheptane, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). ausetute.com.aulibretexts.orguiuc.edumedium.com The designation is arrived at by first identifying the longest continuous carbon chain, which in this case is a seven-carbon chain, hence the parent name "heptane".

The carbon atoms of the parent chain are then numbered to assign the lowest possible locants to the substituent groups. In this molecule, there are five methyl (-CH₃) groups attached to the heptane (B126788) backbone. Numbering from the end that gives the substituents the lowest set of numbers results in the following assignments:

Two methyl groups on the third carbon (3,3-)

Two methyl groups on the fourth carbon (4,4-)

One methyl group on the fifth carbon (5-)

The prefix "penta-" is used to indicate the presence of five identical methyl groups. Thus, the full systematic IUPAC name is This compound . libretexts.org

Table 1: Basic Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₆ |

| CAS Number | 62199-74-0 |

Stereochemical Considerations and Potential Chirality

A critical aspect of the structural analysis of this compound is the examination of its potential for stereoisomerism, specifically chirality. A chiral molecule is non-superimposable on its mirror image, a property that typically arises from the presence of one or more stereocenters. wikipedia.orgyoutube.comlibretexts.org A common type of stereocenter is a carbon atom bonded to four different substituent groups. purdue.eduyoutube.com

Upon inspection of the structure of this compound, we can identify a potential chiral center at the C5 position. The four groups attached to this carbon are:

A hydrogen atom

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A highly substituted alkyl group (-C(CH₃)₂C(CH₃)₂CH₂CH₃)

Since all four of these groups are different, the C5 carbon atom is indeed a chiral center. The presence of this single stereocenter means that this compound can exist as a pair of enantiomers, designated as (R)-3,3,4,4,5-pentamethylheptane and (S)-3,3,4,4,5-pentamethylheptane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Conformational Landscapes and Energy Minima Investigations

The most stable conformations, or energy minima, will be those in which the bulky substituent groups are positioned as far apart as possible, adopting staggered arrangements (gauche or anti) to minimize van der Waals repulsion. rutgers.edunumberanalytics.com Given the significant steric bulk of the tert-butyl-like groups at the C3 and C4 positions, it is expected that the lowest energy conformations will seek to orient these groups in an anti-fashion relative to other large substituents along the heptane backbone.

Torsional Barriers and Rotational Isomerism Studies

The rotation around the C-C single bonds in this compound is not entirely free but is hindered by energy barriers known as torsional barriers. scribd.compsu.eduresearchgate.net These barriers represent the energy required to move from a lower-energy staggered conformation to a higher-energy eclipsed conformation. maricopa.edukhanacademy.org

The magnitude of these barriers is directly related to the degree of steric and torsional strain in the eclipsed state. In a molecule as heavily substituted as this compound, the eclipsing of the large methyl and ethyl groups, particularly around the C3-C4 and C4-C5 bonds, would lead to exceptionally high torsional barriers.

Table 2: Estimated Torsional Strain Contributions in Alkanes

| Interaction | Estimated Energy Cost (kJ/mol) |

| H-H eclipsed | 4.0 |

| H-CH₃ eclipsed | 6.0 |

| CH₃-CH₃ eclipsed | 11.0 |

| CH₃-CH₃ gauche | 3.8 |

Note: These are generalized values derived from simpler alkanes and provide a basis for understanding the energetic penalties in more complex structures. pearson.comlibretexts.org

The rotational isomerism of this compound would be characterized by a series of local energy minima (staggered conformers) separated by significant energy maxima (eclipsed conformers). The specific rotational barriers for this molecule would require detailed computational modeling.

Theoretical Frameworks for Conformational Prediction

The prediction of the conformational preferences of alkanes like this compound relies on a combination of theoretical models and computational methods. electronicsandbooks.com

Molecular Mechanics (MM) methods, employing force fields, are commonly used to estimate the energies of different conformations. These force fields are parameterized to reproduce experimental data and can provide valuable insights into the relative stabilities of various conformers and the energy barriers between them.

Quantum Mechanics (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, offer a more rigorous approach to determining the electronic structure and, consequently, the conformational energies of molecules. researchgate.net These methods can provide more accurate predictions of torsional barriers and the geometries of energy minima.

For highly branched alkanes, the interplay of numerous weak interactions, including van der Waals forces and hyperconjugation, must be accurately modeled to predict the subtle energy differences between various conformations. While specific studies on this compound are not prominent, the established theoretical frameworks provide the necessary tools for a detailed computational investigation of its complex conformational behavior. psu.edu

Advanced Synthetic Methodologies for 3,3,4,4,5 Pentamethylheptane and Analogues

Strategic Approaches to Constructing Sterically Hindered Hydrocarbon Skeletons

The creation of sterically hindered hydrocarbon skeletons necessitates specialized synthetic techniques. Traditional methods often fall short when applied to the synthesis of highly branched structures. Therefore, advanced strategies involving specific reaction types are employed to achieve the desired molecular architecture.

Alkylation Reactions for Branched Alkane Synthesis

Alkylation reactions are a fundamental tool for the construction of branched alkanes. These reactions involve the addition of an alkyl group to a molecule, and in the context of synthesizing sterically hindered alkanes, they are often performed on substrates that already possess some degree of branching.

One approach involves the alkylation of acetylide anions, which are excellent nucleophiles, with alkyl halides to form new carbon-carbon bonds. youtube.com For instance, the double alkylation of acetylene (B1199291) can be used to introduce two different alkyl groups. youtube.com Another method is the photoredox-nickel dual-catalyzed C-alkylation of secondary nitroalkanes, which provides access to sterically hindered α-tertiary amines, important precursors in pharmaceutical synthesis. organic-chemistry.org This method is notable for its tolerance of air and moisture and its scalability. organic-chemistry.org

The alkylation of esters, particularly in the presence of hexamethylphosphoramide, has been investigated to overcome steric limitations. rsc.org The order of introducing alkyl groups is critical in the synthesis of tri-substituted esters from mono-substituted ones. rsc.org Furthermore, metallaphotocatalysis in a flow system has enabled the C1-4 alkylation of aryl bromides with light alkanes, showcasing a modern approach to forming C(sp³)–C(sp³) bonds. nih.gov

| Alkylation Method | Reactants | Key Features |

| Acetylide Anion Alkylation youtube.com | Terminal alkyne, Alkyl halide | Forms new C-C bonds via SN2 substitution. |

| Photoredox-Nickel Dual Catalysis organic-chemistry.org | Secondary nitroalkane, Aliphatic iodide | Synthesizes tertiary nitroalkanes, precursors to α-tertiary amines; air and moisture tolerant. |

| Ester Alkylation rsc.org | Carboxylic ester, Alkyl iodide | Hexamethylphosphoramide promotes enolization, overcoming steric hindrance. |

| Metallaphotocatalysis in Flow nih.gov | Aryl bromide, Gaseous alkane | Couples various aryl bromides with light alkanes efficiently. |

Coupling Reactions Involving Organometallic Reagents

Organometallic coupling reactions are powerful methods for forming carbon-carbon bonds, and they are particularly useful in the synthesis of complex molecules. These reactions often involve a transition metal catalyst that facilitates the coupling of two organic fragments.

A classic example is the Corey-House synthesis, which uses a lithium diorganocopper (Gilman) reagent to couple with an alkyl halide. libretexts.org This method is effective for creating unsymmetrical alkanes from two smaller alkyl groups. libretexts.org Suzuki coupling, another prominent method, involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com It is particularly useful for forming sp²-sp² bonds but can be adapted for other bond types. masterorganicchemistry.com The Heck reaction, also palladium-catalyzed, couples an alkene with an aryl or vinyl halide. masterorganicchemistry.com

These reactions provide a high degree of control over the formation of specific carbon-carbon bonds, making them invaluable for the synthesis of well-defined, highly branched alkanes. masterorganicchemistry.comopenstax.org

| Coupling Reaction | Key Reagents | Bond Formed |

| Corey-House Synthesis libretexts.org | Lithium diorganocopper (Gilman) reagent, Alkyl halide | Alkyl-Alkyl |

| Suzuki Coupling libretexts.orgmasterorganicchemistry.com | Organoboron compound, Organohalide, Palladium catalyst, Base | Aryl-Aryl, Vinyl-Vinyl, etc. |

| Heck Reaction masterorganicchemistry.com | Alkene, Aryl or Vinyl halide, Palladium catalyst | Aryl-Alkene, Vinyl-Alkene |

Hydrogenation of Highly Branched Alkenes

The final step in the synthesis of a saturated branched alkane often involves the hydrogenation of a highly branched alkene precursor. This reaction adds hydrogen across the double bond, resulting in the corresponding alkane.

The asymmetric hydrogenation of tetrasubstituted alkenes is a particularly challenging but important transformation as it can generate two contiguous stereocenters. acs.orgcapes.gov.br This method has seen significant advancements through the use of transition-metal catalysts, such as those based on iridium, rhodium, and ruthenium. rsc.orgacs.orgneulandlabs.com For example, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been shown to produce chiral products with high yields and stereoselectivities. acs.org Similarly, rhodium-catalyzed hydrogenations have been successfully applied to the large-scale synthesis of chiral molecules. neulandlabs.com

Despite progress, the hydrogenation of tetrasubstituted olefins remains a challenge due to the steric congestion around the double bond, which can lead to low reactivity and poor enantioselectivity. nih.govneulandlabs.com

Catalyst Design and Optimization for Selective Branching

The success of synthesizing highly branched alkanes like 3,3,4,4,5-pentamethylheptane heavily relies on the design and optimization of catalysts that can control the regioselectivity and stereoselectivity of the branching process. researchgate.netresearchgate.net

For hydrogenation reactions, the development of chiral catalysts is crucial for achieving high enantioselectivity. capes.gov.brneulandlabs.com Ligands play a critical role in the catalyst's performance. For instance, phosphine-oxazoline (PHOX) ligands have been successfully used in iridium-catalyzed asymmetric hydrogenations. acs.org The choice of metal is also important, with iridium, rhodium, and ruthenium being commonly employed for the hydrogenation of sterically hindered alkenes. rsc.orgnih.govneulandlabs.com

In alkylation and coupling reactions, the catalyst must be robust enough to function in the presence of sterically demanding substrates. organic-chemistry.orgnih.gov For example, the use of a photoredox-nickel dual catalyst system has proven effective for the alkylation of sterically hindered secondary nitroalkanes. organic-chemistry.org The development of new catalyst systems, often through high-throughput experimentation and computational modeling, is an active area of research aimed at improving the efficiency and selectivity of these transformations. cmu.eduyoutube.com

Reaction Pathway Elucidation in Complex Hydrocarbon Formation

Understanding the detailed reaction pathways is essential for optimizing the synthesis of complex hydrocarbons. rsc.orgrsc.orgnih.gov The formation of highly branched structures can involve a network of competing reactions, and identifying the key intermediates and transition states can provide insights into how to favor the desired product. rsc.orgresearchgate.net

Computational methods, such as first-principles calculations and kinetic modeling, are powerful tools for elucidating these complex reaction mechanisms. rsc.orgnih.govpnnl.gov For example, network analysis of hydrocarbon reactions can reveal the most likely pathways for the formation of specific isomers. rsc.orgrsc.org Experimental techniques, such as in-situ spectroscopy, can provide direct evidence for the existence of proposed intermediates. researchgate.net

By combining computational and experimental approaches, researchers can gain a deeper understanding of the factors that control product distribution in the synthesis of complex hydrocarbons, leading to more rational and efficient synthetic strategies. rsc.orgpnnl.gov

Challenges in the Regioselective and Stereoselective Synthesis of this compound

The synthesis of a specific, highly branched alkane like this compound presents significant regioselective and stereoselective challenges. The molecule possesses multiple stereocenters, and controlling the relative and absolute configuration of these centers is a formidable task.

Regioselectivity refers to the control of where a reaction occurs on a molecule. In the context of building the carbon skeleton of this compound, this means ensuring that the methyl and ethyl groups are attached at the correct positions (3, 4, and 5). This requires highly specific synthetic methods that can direct the formation of C-C bonds to these precise locations.

Stereoselectivity is the control of the spatial orientation of the atoms in a molecule. This compound has chiral centers at positions 4 and 5. Therefore, its synthesis can potentially yield multiple diastereomers and enantiomers. Achieving a stereoselective synthesis would require the use of chiral catalysts or auxiliaries that can direct the formation of a single desired stereoisomer. The asymmetric hydrogenation of a suitable tetrasubstituted alkene precursor is a potential strategy, but as mentioned, this is a challenging reaction for sterically hindered substrates. rsc.orgacs.org

The inherent steric hindrance of the target molecule makes many standard reactions difficult to perform with high efficiency and selectivity. Overcoming these challenges requires the development of novel synthetic methodologies and a deep understanding of the underlying reaction mechanisms. rsc.orgorganic-chemistry.org

Green Chemistry Principles in Branched Alkane Synthesis

The synthesis of structurally complex alkanes like this compound presents a unique challenge for chemists aiming to adhere to the principles of green chemistry. Traditional methods for creating such highly branched structures often involve multi-step processes with significant waste generation and the use of hazardous reagents. However, the adoption of green chemistry tenets offers a framework for developing more sustainable and efficient synthetic strategies.

A key focus in the green synthesis of branched alkanes is the utilization of catalytic processes, particularly those employing solid acid catalysts like zeolites. nih.govberkeley.edu These materials can facilitate crucial reactions such as isomerization and alkylation under conditions that are often milder and more selective than traditional methods. researchgate.netcapes.gov.braxens.netacs.org Isomerization rearranges the carbon skeleton of linear or lightly branched alkanes to produce more highly branched isomers, while alkylation involves the addition of an alkyl group to a molecule, increasing its molecular weight and degree of branching. axens.netacs.orgnih.gov

The principles of atom economy, which advocates for maximizing the incorporation of all materials used in the process into the final product, is a central consideration. Catalytic routes are inherently more atom-economical than stoichiometric reactions. For instance, the alkylation of isobutane (B21531) with olefins to produce trimethylpentanes is a well-established industrial process that demonstrates high atom economy. researchgate.net While a direct, high-yield synthesis of this compound is not widely reported, plausible green synthetic pathways can be conceptualized based on these established principles.

One hypothetical, yet green, approach to synthesizing a C12 highly branched alkane like this compound could involve the dimerization and subsequent hydroisomerization of C6 olefins derived from renewable resources. For example, bio-based isohexenes could be dimerized over a solid acid catalyst, followed by hydrogenation and isomerization to yield a mixture of highly branched C12 alkanes. This approach would leverage renewable feedstocks and catalytic processes to minimize environmental impact.

Another green strategy involves the direct conversion of renewable feedstocks, such as alcohols derived from biomass, into branched alkanes. Research has shown the selective formation of triptane (2,2,3-trimethylbutane) from dimethyl ether over solid acid zeolites at lower temperatures. nih.gov Extrapolating this concept, the controlled oligomerization and isomerization of longer-chain alcohols or their corresponding ethers over tailored zeolite catalysts could potentially lead to the formation of C12 highly branched alkanes.

The development of bifunctional catalysts, which possess both metal and acid sites, is also crucial for the hydroisomerization of alkanes. rsc.org These catalysts can efficiently carry out both the dehydrogenation/hydrogenation and the skeletal rearrangement steps in a single reactor, improving process efficiency and reducing the need for intermediate separation steps.

The following tables provide a comparative overview of traditional versus potential green synthetic approaches for highly branched alkanes, highlighting key green chemistry metrics.

Table 1: Comparison of Synthetic Approaches for Highly Branched Alkanes

| Parameter | Traditional Friedel-Crafts Alkylation | Proposed Green Catalytic Approach |

| Catalyst | Homogeneous (e.g., AlCl₃) | Heterogeneous (e.g., Zeolite, Pt/SO₄²⁻-ZrO₂) |

| Solvent | Often chlorinated solvents | Solvent-free or green solvents |

| Atom Economy | Lower due to stoichiometric reagents | Higher, catalytic process |

| Waste Generation | Significant acidic waste | Minimal, catalyst is recyclable |

| Reaction Conditions | Often harsh, corrosive | Milder temperatures and pressures |

Table 2: Potential Renewable Feedstocks for Branched Alkane Synthesis

| Feedstock | Potential Conversion Route | Target Branched Alkane |

| Bio-isobutanol | Dehydration, Oligomerization, Isomerization | C8, C12 Branched Alkanes |

| Bio-derived C5/C6 sugars | Fermentation, Dehydration, Catalytic upgrading | Branched Fuel Components |

| Lignocellulosic Biomass | Pyrolysis, Catalytic hydrodeoxygenation | Mixed Branched Alkanes |

Reactivity and Reaction Mechanisms of 3,3,4,4,5 Pentamethylheptane

Thermal Decomposition and Pyrolysis Kinetics

The thermal decomposition, or pyrolysis, of alkanes is a critical process in the petroleum industry for converting large hydrocarbon molecules into smaller, more valuable ones. shout.educationlibretexts.org The process involves heating the alkane to high temperatures in the absence of air, leading to the cleavage of C-C and C-H bonds. shout.education For branched alkanes like 3,3,4,4,5-pentamethylheptane, the rate of pyrolysis is generally higher than that of their straight-chain counterparts. libretexts.org

The pyrolysis of alkanes proceeds through a free-radical chain reaction mechanism involving three main stages: initiation, propagation, and termination. pharmdguru.comyoutube.com

Initiation: At high temperatures, a C-C bond, being weaker than a C-H bond, is more likely to break, forming two alkyl radicals. In this compound, the cleavage of the bond between the two quaternary carbons (C3-C4) or between a quaternary and a tertiary carbon (C4-C5) would be favorable initiation steps.

Propagation: The initial radicals can then undergo a series of reactions, including hydrogen abstraction from another alkane molecule to form a new radical, and β-scission, where the radical breaks at the bond beta to the radical center, yielding an alkene and a smaller alkyl radical.

Termination: The reaction chain is terminated when two radicals combine or disproportionate.

Table 1: Plausible Thermal Decomposition Products of this compound

| Product Type | Examples |

| Alkanes | Methane, Ethane, Propane, Isobutane (B21531), Neopentane |

| Alkenes | Ethene, Propene, Isobutene, 2-Methyl-1-butene |

Oxidative Reactivity and Degradation Pathways

The oxidation of alkanes is the fundamental process of combustion, releasing significant amounts of energy. The reactivity of alkanes towards oxidation is influenced by the strength of their C-H bonds. Tertiary C-H bonds are weaker than secondary and primary C-H bonds, making them more susceptible to abstraction. cornell.edu Therefore, the tertiary hydrogen at the C5 position in this compound is a likely site for initial attack.

The oxidation of alkanes typically proceeds via a free-radical chain mechanism, initiated by the formation of an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain. The decomposition of the hydroperoxide leads to the formation of various oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids. acs.org

Table 2: Potential Oxidative Degradation Products of this compound

| Product Type | Examples |

| Alcohols | 3,3,4,4,5-Pentamethylheptan-5-ol |

| Ketones | 3,3,4,4-Tetramethylheptan-5-one |

| Carboxylic Acids | Acetic acid, Propionic acid |

| Smaller Alkanes/Alkenes | Resulting from C-C bond cleavage |

Radical-Mediated Transformations and Functionalization

Radical reactions provide a powerful tool for the functionalization of otherwise unreactive alkanes. youtube.com A classic example is free-radical halogenation, which proceeds via a chain mechanism similar to oxidation. pharmdguru.com

In the case of this compound, halogenation (e.g., with chlorine or bromine) would be initiated by the homolytic cleavage of the halogen molecule (X₂) into two halogen radicals (X•) by heat or UV light. youtube.com These halogen radicals can then abstract a hydrogen atom from the alkane to form a hydrogen halide (HX) and an alkyl radical. The regioselectivity of this abstraction is determined by the stability of the resulting radical, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. Therefore, the tertiary hydrogen at the C5 position is the most likely site of abstraction. The resulting alkyl radical then reacts with another halogen molecule to form the halogenated alkane and a new halogen radical, which continues the chain.

Catalytic Reforming and Isomerization Processes

Catalytic reforming is a key process in the petroleum industry used to increase the octane (B31449) number of naphtha fractions. researchgate.netshodhsagar.com The process typically employs a bifunctional catalyst, such as platinum supported on chlorinated alumina (B75360) or a zeolite, which has both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization and cyclization. shodhsagar.com

Isomerization processes specifically aim to convert straight-chain or less branched alkanes into more highly branched isomers, which have higher octane numbers. While this compound is already highly branched, under isomerization conditions, it could potentially rearrange to other C12 isomers. The use of shape-selective catalysts like zeolites can influence the product distribution, favoring the formation of isomers that can diffuse out of the catalyst pores. researchgate.net

Table 3: Potential Products from Catalytic Reforming and Isomerization of this compound

| Process | Product Type | Examples |

| Isomerization | Isomers of Dodecane (B42187) | 2,2,4,6,6-Pentamethylheptane, other highly branched C12 isomers |

| Cracking | Smaller Alkanes | Isobutane, Isopentane, Propane |

| Cracking | Smaller Alkenes | Isobutene, Propene |

Investigation of Reaction Intermediates and Transition States

The reactions of this compound, whether thermal, oxidative, or catalytic, proceed through a variety of highly reactive intermediates. Understanding these intermediates and the transition states that lead to their formation is crucial for predicting reaction pathways and product distributions.

In radical reactions like pyrolysis and oxidation, the key intermediates are alkyl radicals. For this compound, the most stable radical would be the tertiary radical formed by abstraction of the hydrogen at the C5 position. Other primary and secondary radicals are also possible but less stable. Peroxy radicals (ROO•) and hydroperoxides (ROOH) are critical intermediates in oxidation pathways. nih.gov

In catalytic reforming and isomerization , the primary intermediates are carbenium ions (carbocations), formed by the protonation of an alkene or the abstraction of a hydride ion from the alkane by the acidic catalyst. libretexts.orgnih.gov These carbenium ions are highly reactive and can undergo rapid rearrangements (e.g., hydride and methyl shifts) to form more stable isomers before deprotonating to an alkene or abstracting a hydride to form an alkane.

The transition states in these reactions are the high-energy structures that connect reactants and products. For example, in a hydrogen abstraction step, the transition state involves a partially broken C-H bond and a partially formed H-X bond (where X is a radical or a catalyst site). Computational chemistry methods, such as density functional theory (DFT), are powerful tools for calculating the structures and energies of these transition states, providing valuable insights into reaction kinetics and mechanisms. ucsb.edu The study of transition states helps to explain the selectivity of different reactions and the influence of the alkane's structure on its reactivity.

Sophisticated Analytical and Spectroscopic Methodologies Applied to 3,3,4,4,5 Pentamethylheptane

Advanced Chromatographic Techniques for Isomeric Separation

The separation of 3,3,4,4,5-pentamethylheptane from its isomers is a significant analytical challenge due to their similar physicochemical properties. Advanced chromatographic techniques provide the necessary resolution to tackle this complexity.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the detailed analysis of complex hydrocarbon mixtures, such as those found in fuels and oils, which may contain numerous isomers of dodecane (B42187). copernicus.org This method utilizes two columns with different stationary phases, providing a significantly higher resolving power than single-column GC. In the analysis of mixtures containing highly branched alkanes, a non-polar first-dimension column separates analytes primarily by boiling point, while a polar second-dimension column provides separation based on polarity. This enhanced separation is critical for distinguishing between various branched alkanes. copernicus.org

Illustrative Data Table: Hypothetical GCxGC Retention Data for C12 Alkane Isomers

| Compound | First Dimension Retention Index (Non-polar phase) | Second Dimension Retention Time (s) (Polar phase) |

| n-Dodecane | 1200 | 5.2 |

| 2-Methylundecane | 1175 | 4.8 |

| This compound | ~1150 | ~4.2 |

| 2,2,6,6-Tetramethyloctane | ~1160 | ~4.5 |

Note: The data in this table is illustrative and represents expected trends in GCxGC separation of branched alkanes. Actual values would need to be determined experimentally.

High-resolution gas chromatography-mass spectrometry (HRGC-MS) combines the separation power of capillary GC with the identification capabilities of mass spectrometry. For highly branched alkanes like this compound, electron ionization (EI) mass spectra are characterized by extensive fragmentation. ic.ac.uk The molecular ion peak (M+) for branched alkanes is often weak or absent, with fragmentation occurring preferentially at branching points due to the increased stability of the resulting carbocations. ic.ac.uk

The mass spectrum of this compound would be expected to show characteristic fragment ions resulting from the cleavage of C-C bonds adjacent to the quaternary and tertiary carbon atoms. While a library spectrum for this specific isomer is not publicly available, analysis of its structure suggests that fragmentation would lead to a series of specific m/z values that, when combined with its retention time, would allow for its differentiation from other pentamethylheptane isomers and other C12 alkanes. nih.govosti.gov

Illustrative Data Table: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion |

| 170 | [C12H26]+ (Molecular Ion) |

| 155 | [C11H23]+ |

| 113 | [C8H17]+ |

| 99 | [C7H15]+ |

| 85 | [C6H13]+ |

| 71 | [C5H11]+ |

| 57 | [C4H9]+ (likely abundant) |

| 43 | [C3H7]+ |

Note: This table presents predicted fragment ions based on the structure of this compound and general fragmentation patterns of branched alkanes. The relative abundances would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including complex alkanes like this compound.

While a simple one-dimensional ¹H or ¹³C NMR spectrum of this compound would be complex due to signal overlap, two-dimensional (2D) NMR techniques can resolve these ambiguities and establish the carbon skeleton's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. For this compound, correlations would be observed between the protons of the ethyl groups and the proton at the C5 position, as well as between the C5 proton and the methyl group at C5.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Illustrative Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Carbon Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C1 | ~10-15 | CH3 | ~0.8-1.0 |

| C2 | ~25-35 | CH2 | ~1.2-1.5 |

| C3 | ~35-45 (quaternary) | - | - |

| C4 | ~40-50 (quaternary) | - | - |

| C5 | ~30-40 (tertiary) | CH | ~1.5-1.8 |

| C6 (on C3) | ~20-30 | CH3 | ~0.9-1.2 |

| C7 (on C3) | ~20-30 | CH3 | ~0.9-1.2 |

| C8 (on C4) | ~20-30 | CH3 | ~0.9-1.2 |

| C9 (on C4) | ~20-30 | CH3 | ~0.9-1.2 |

| C10 (on C5) | ~15-25 | CH3 | ~0.8-1.0 |

| C11 | ~10-15 | CH3 | ~0.8-1.0 |

| C12 | ~25-35 | CH2 | ~1.2-1.5 |

Note: These chemical shift values are estimates based on general principles for branched alkanes and would need to be confirmed by experimental data. oregonstate.educhemistrysteps.comorganicchemistrydata.orgpdx.edulibretexts.org

Due to the steric hindrance caused by the numerous methyl groups, rotation around the C-C bonds in this compound is likely to be restricted. This can lead to the existence of multiple stable conformations (rotamers) that may interconvert at a rate that is slow on the NMR timescale, especially at low temperatures. Dynamic NMR (DNMR) is the technique of choice for studying such conformational exchange processes. rsc.orgnih.gov

By recording NMR spectra at various temperatures, one could observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast, averaged signals would be observed. As the temperature is lowered, the exchange rate decreases, leading to broadening of the signals and eventual splitting into separate signals for each conformer at the slow exchange limit. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy barrier to rotation. rsc.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and insights into its conformational state. For a molecule like this compound, the spectra would be dominated by C-H and C-C stretching and bending vibrations.

The IR spectrum would show characteristic absorptions for C-H stretching in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1365-1470 cm⁻¹. The Raman spectrum is particularly useful for analyzing the carbon backbone. nih.gov The C-C stretching modes in the 800-1200 cm⁻¹ region are sensitive to the conformation of the alkyl chain. researchgate.netacs.org The presence of multiple conformers in a sample could lead to the appearance of additional bands in this region. The low-frequency region of the Raman spectrum may contain longitudinal acoustic modes (LAM), which can provide information about the length of all-trans segments of the carbon chain. nih.gov

Illustrative Data Table: Key Vibrational Modes for a Highly Branched Alkane

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Asymmetric CH3 Stretching | ~2960 | ~2960 |

| Symmetric CH3 Stretching | ~2870 | ~2870 |

| Asymmetric CH2 Stretching | ~2925 | ~2925 |

| Symmetric CH2 Stretching | ~2850 | ~2850 |

| CH3 Bending | ~1450-1470 | ~1450-1470 |

| CH2 Bending (Scissoring) | ~1465 | ~1465 |

| C-C Stretching | Weak | ~800-1200 |

| Skeletal Vibrations | Weak | ~400-600 |

Note: This table provides general frequency ranges for the types of vibrations present in a branched alkane. Specific frequencies for this compound are not available in the cited literature.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and its fragments with high precision. For this compound, which has a molecular formula of C12H26, the theoretical exact mass is 170.2035 Da. nih.gov HRMS can confirm this elemental composition, distinguishing it from other ions with the same nominal mass.

Upon electron ionization (EI), saturated hydrocarbons like this compound undergo fragmentation, and the resulting mass spectrum is a fingerprint of the molecule's structure. A key characteristic of branched alkanes is the preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations. ic.ac.ukwhitman.edu Consequently, the molecular ion peak (M+) for highly branched alkanes is often weak or entirely absent in a 70 eV EI spectrum. ic.ac.uk

For this compound, the structure features two quaternary carbon centers at positions 3 and 4, and a tertiary center at position 5. The fragmentation is expected to be dominated by cleavages at these points. The loss of alkyl radicals from the parent molecule would lead to the formation of stable carbocations.

Expected Primary Fragmentation Pathways:

Cleavage at C4-C5: This would result in the loss of a secondary butyl radical (•CH(CH3)CH2CH3) or a tert-pentyl radical, leading to the formation of a stable tertiary carbocation.

Cleavage at C3-C4: This bond cleavage would also generate highly stable tertiary carbocations.

Loss of Methyl and Ethyl Groups: The numerous methyl groups, particularly those attached to the quaternary centers, are susceptible to cleavage, leading to [M-15]+ and [M-29]+ ions.

The resulting fragments can be analyzed by HRMS to confirm their elemental composition. A hypothetical fragmentation pattern and the corresponding high-resolution masses are presented in the table below.

| Plausible Fragment (Ion) | Proposed Elemental Composition | Theoretical Exact Mass (Da) | Likely Origin |

| [C8H17]+ | C8H17 | 113.1325 | Cleavage at C4-C5 |

| [C7H15]+ | C7H15 | 99.1168 | Cleavage at C3-C4 |

| [C6H13]+ | C6H13 | 85.1012 | Loss of larger alkyl chains |

| [C5H11]+ | C5H11 | 71.0856 | Fragmentation at various points |

| [C4H9]+ | C4H9 | 57.0704 | Common fragment in branched alkanes |

X-ray Crystallography of Solid-State Derivatives or Analogues (if applicable)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. However, obtaining a single crystal suitable for X-ray diffraction analysis is a significant challenge for many molecules, particularly for non-polar, flexible, and sterically hindered compounds like this compound.

The crystallization of long-chain n-alkanes has been studied, revealing that they tend to pack in lamellar structures. core.ac.ukkpi.ua However, the extensive methyl branching in this compound disrupts the regular packing that is essential for the formation of a well-ordered crystal lattice. The steric hindrance imposed by the multiple methyl groups would likely prevent the close approach and efficient packing of the molecules, making crystallization difficult.

To date, there are no published reports on the single-crystal X-ray structure of this compound itself. This is not unexpected given its highly branched and non-polar nature.

Strategies for Crystallization:

In cases where a parent molecule is difficult to crystallize, the synthesis of a suitable solid-state derivative is a common strategy. This involves introducing functional groups that can participate in stronger intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can facilitate the formation of a stable crystal lattice. For an alkane, this would require chemical modification, which would alter the parent structure.

Alternatively, the study of crystalline inclusion compounds, where the alkane is trapped within the crystal lattice of a host molecule, could provide insights into its conformation.

Given the significant steric hindrance and lack of strong intermolecular interactions, the X-ray crystallographic analysis of this compound or a simple derivative remains a formidable challenge. Future work in this area would likely require innovative crystallization techniques or the synthesis of specifically designed derivatives that can overcome the inherent packing difficulties.

Computational and Theoretical Studies of 3,3,4,4,5 Pentamethylheptane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3,3,4,4,5-pentamethylheptane. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation to provide detailed information about electron distribution and energy levels.

For a molecule like this compound, such calculations would typically be used to determine key energetic and electronic properties. This includes the molecule's heat of formation, ionization potential, and electron affinity. Furthermore, the distribution of electronic charge and the nature of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would be elucidated. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Detailed Research Findings: A thorough search of scientific databases did not yield specific studies that have published these quantum chemical data for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape and intermolecular interactions of this compound.

For a flexible molecule with multiple rotatable bonds, such as this compound, MD simulations are crucial for sampling its vast conformational space. This allows for the identification of the most stable conformers and the energetic barriers between them. Furthermore, by simulating a collection of these molecules, one can study their bulk properties and intermolecular interactions, which are governed by van der Waals forces. These simulations are instrumental in predicting physical properties such as density, viscosity, and diffusion coefficients under various conditions.

Detailed Research Findings: Specific molecular dynamics simulation studies detailing the conformational sampling or intermolecular interactions of this compound are not readily available in the reviewed literature.

Force Field Development and Validation for Highly Branched Alkanes

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. For highly branched alkanes like this compound, the development and validation of accurate force fields are critical for reliable simulations.

Force field development involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to reproduce experimental data or high-level quantum chemical calculations. Validation is then performed by comparing the results of simulations using the new force field against a range of experimental thermophysical properties, such as liquid densities and vaporization enthalpies, for a set of representative branched alkanes.

Detailed Research Findings: While general force fields for alkanes exist, no studies were found that specifically detail the development or validation of a force field tailored for or extensively tested against data for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure elucidation and validation of theoretical models. For this compound, these predictions would be invaluable.

Quantum chemical methods, particularly DFT, can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. Additionally, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. Comparing these computationally predicted spectra with experimentally obtained spectra is a powerful method for confirming the molecular structure and assessing the accuracy of the computational approach.

Detailed Research Findings: There are no published studies in the reviewed literature that present predicted spectroscopic parameters for this compound and their comparison with experimental data.

Applications and Industrial Relevance of 3,3,4,4,5 Pentamethylheptane in Research and Industry

Role in Fuel Science and Octane (B31449) Rating Standardization

The standard for octane rating is based on a scale where isooctane (B107328) (2,2,4-trimethylpentane) is assigned a value of 100 and n-heptane a value of 0. Highly branched alkanes like 3,3,4,4,5-pentamethylheptane serve as important reference fuels and blendstocks in the formulation of high-performance gasolines. Their controlled combustion properties help in achieving higher engine compression ratios, leading to improved thermal efficiency and power output.

Table 1: Comparison of Octane Numbers for Various Hydrocarbons

| Compound | Molecular Formula | Structure | Research Octane Number (RON) |

|---|---|---|---|

| n-Heptane | C7H16 | Linear | 0 |

| Isooctane (2,2,4-Trimethylpentane) | C8H18 | Branched | 100 |

| n-Butane | C4H10 | Linear | ~94 |

| n-Pentane | C5H12 | Linear | ~62 |

| n-Hexane | C6H14 | Linear | ~25 |

Note: The octane number for this compound is not publicly documented but is expected to be high due to its highly branched structure.

Utilization as a Reference Standard in Hydrocarbon Analysis

In the field of analytical chemistry, particularly in gas chromatography (GC), compounds with well-defined properties are essential as reference standards for the identification and quantification of components in complex hydrocarbon mixtures. While specific retention index data for this compound is not widely published, its distinct molecular structure and boiling point would result in a characteristic retention time on various GC columns.

The retention of an alkane in gas chromatography is influenced by its volatility and its interaction with the stationary phase of the column. For nonpolar stationary phases, elution is primarily determined by the boiling point of the compound. The boiling point of alkanes generally increases with molecular weight, but for isomers, more compact and highly branched structures tend to have lower boiling points than their linear counterparts. This property allows for the separation and identification of different isomers within a hydrocarbon sample.

The Kovats retention index system, which uses n-alkanes as reference points, is a standardized method for reporting retention times. The retention index of a branched alkane like this compound would be a critical parameter for its identification in the analysis of fuels, lubricants, and environmental samples.

Research on this compound as a Component in Lubricant Formulations

The molecular structure of an alkane significantly influences its properties as a lubricant base oil. Highly branched alkanes are desirable components in lubricant formulations due to their excellent low-temperature fluidity and favorable viscosity-temperature characteristics (viscosity index). The extensive methyl branching in this compound disrupts the regular packing of the molecules, which inhibits crystallization at low temperatures and results in a lower pour point.

The viscosity of alkanes is a crucial property for lubricants. While long, linear alkanes can exhibit high viscosity, they often have poor low-temperature properties. Branching can reduce the viscosity at a given molecular weight. However, extensive branching can also lead to a higher viscosity index, meaning the viscosity changes less with temperature. This is a highly desirable trait for lubricants that need to perform reliably across a wide range of operating temperatures.

Research into synthetic lubricant base oils often focuses on creating tailored branched structures to optimize these properties. While specific studies on this compound as a lubricant component are not prominent in the literature, its molecular architecture aligns with the characteristics sought after in high-performance synthetic lubricants.

Table 2: General Effect of Alkane Structure on Lubricant Properties

| Structural Feature | Effect on Pour Point | Effect on Viscosity | Effect on Viscosity Index |

|---|---|---|---|

| Increasing Chain Length | Increases | Increases | Generally Increases |

| Branching | Decreases | Decreases for small alkanes, can increase for polymers | Generally Increases |

Application in Polymer Chemistry as a Solvent or Building Block for Specialty Materials

In polymer chemistry, alkanes are generally considered to be poor solvents for most polymers due to their non-polar nature and weak intermolecular forces. The principle of "like dissolves like" dictates that non-polar polymers will dissolve in non-polar solvents. Therefore, this compound, as a non-polar alkane, would be expected to dissolve non-polar polymers like polyethylene (B3416737) and polypropylene, particularly at elevated temperatures. However, its use as a primary solvent in industrial polymerization processes is not common, as more effective and economical solvents are typically available.

The chemical inertness of alkanes, including this compound, makes them unsuitable as monomers for typical polymerization reactions. Polymerization requires the presence of reactive functional groups, such as double bonds, hydroxyl groups, or carboxylic acid groups, which are absent in saturated hydrocarbons. Therefore, it is not used as a building block for creating the polymer backbone of specialty materials.

Environmental Fate Modeling of Branched Alkanes in Atmospheric and Terrestrial Systems

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact on ecosystems. Branched alkanes like this compound can be released into the environment through various industrial activities and the use of petroleum-based products.

In the atmosphere, the primary degradation pathway for alkanes is through reaction with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. The rate of these reactions depends on the structure of the alkane. The presence of tertiary carbon-hydrogen bonds, which are abundant in highly branched alkanes, can lead to faster reaction rates with OH radicals compared to linear alkanes. The atmospheric oxidation of branched alkanes can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate.

In terrestrial and aquatic environments, the fate of this compound is governed by processes such as volatilization, sorption to soil and sediment, and biodegradation. Due to its low water solubility and relatively high vapor pressure, volatilization can be a significant transport mechanism. Its high lipophilicity, indicated by a high octanol-water partition coefficient (Log Kow), suggests a tendency to sorb to organic matter in soil and sediment, which can reduce its bioavailability.

Biodegradation is a key process for the ultimate removal of alkanes from the environment. While linear alkanes are generally more readily biodegradable than their branched counterparts, microorganisms capable of degrading branched alkanes exist. The complex structure of this compound, with its quaternary carbon atoms, may render it more resistant to microbial attack, potentially leading to greater persistence in the environment compared to less branched isomers. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental fate and toxicity of such compounds when experimental data is scarce.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| n-Heptane |

| Isooctane (2,2,4-Trimethylpentane) |

| n-Butane |

| n-Pentane |

| n-Hexane |

| Cyclohexane |

| Polyethylene |

Environmental Behavior and Atmospheric Chemistry of Branched Alkanes

Reaction with Atmospheric Oxidants (OH radicals, Ozone, NO3 radicals)

The atmospheric lifetime of 3,3,4,4,5-Pentamethylheptane is primarily determined by its reaction with key atmospheric oxidants.

OH radicals: The reaction with hydroxyl radicals is the most significant removal mechanism for alkanes in the troposphere. researchgate.net The rate of this reaction is dependent on the structure of the alkane, with branched alkanes exhibiting higher reactivity due to the presence of weaker C-H bonds at tertiary carbon atoms. acs.org For large branched alkanes, the reaction rate constants are substantial, leading to relatively short atmospheric lifetimes. For example, the rate constant for the reaction of OH with 3,4-diethylhexane, a C10 branched alkane, has been measured to be 7.43 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org The reaction proceeds via H-atom abstraction, leading to the formation of alkyl radicals and subsequent oxidation products as detailed in the section above. rsc.org

Ozone (O3): Alkanes are generally unreactive towards ozone. wikipedia.orgbyjus.com Ozonolysis is a reaction that primarily targets unsaturated compounds like alkenes and alkynes, where the ozone molecule attacks the carbon-carbon double or triple bond. wikipedia.orgmasterorganicchemistry.com Therefore, the reaction with ozone is not considered a significant degradation pathway for this compound in the atmosphere.

| Atmospheric Oxidant | General Reactivity with Branched Alkanes | Primary Reaction Mechanism | Significance for this compound |

| OH radical | High | H-atom abstraction | Dominant atmospheric degradation pathway |

| Ozone (O3) | Very Low / Negligible | - | Insignificant |

| NO3 radical | Low to Moderate | H-atom abstraction | Minor contributor, primarily at night |

Biotransformation and Biodegradation Studies in Soil and Water Systems

Branched alkanes like this compound are components of crude oil and its refined products, and their fate in soil and water is largely governed by microbial degradation. nih.gov

Numerous microorganisms, including bacteria and fungi, have the ability to utilize alkanes as a source of carbon and energy. nih.govnih.govresearchgate.net The biodegradation of alkanes is an aerobic process initiated by oxygenase enzymes, which introduce an oxygen atom into the alkane molecule. nih.gov Key enzymes involved in this initial step include alkane hydroxylases (like AlkB), cytochrome P450 monooxygenases, and others. nih.govasm.org Following the initial oxidation to an alcohol, the molecule is further oxidized to an aldehyde and then a carboxylic acid, which can then enter the beta-oxidation pathway for fatty acid metabolism. nih.gov

The biodegradability of alkanes is influenced by their physical and chemical properties. While linear alkanes are generally readily biodegradable, branching can hinder the process. sbmicrobiologia.org.brasm.org Highly branched structures, such as that of this compound, can be more recalcitrant to microbial attack compared to their linear counterparts. sbmicrobiologia.org.br However, studies have shown that various microbial strains, such as those from the genera Rhodococcus and Pseudomonas, are capable of degrading branched alkanes. asm.orgdp.tech The presence of multiple methyl groups in this compound may present a steric hindrance to the active sites of some degradative enzymes, potentially leading to slower degradation rates.

In soil and water, the bioavailability of hydrophobic compounds like this compound is a critical factor controlling their biodegradation rates. au.dk Sorption to soil organic matter and sediments can reduce the concentration of the compound in the aqueous phase, thereby limiting its accessibility to microorganisms. au.dk

Sorption and Transport Mechanisms in Environmental Compartments

The environmental transport and distribution of this compound are largely dictated by its physicochemical properties, particularly its low water solubility and high hydrophobicity.

Sorption: In soil and aquatic environments, hydrophobic organic compounds like branched alkanes tend to partition from the water phase onto solid phases. au.dknih.gov This process, known as sorption, is primarily driven by hydrophobic interactions with soil organic matter (SOM). au.dk The extent of sorption is often correlated with the organic carbon content of the soil or sediment; higher organic carbon content leads to greater sorption. nih.gov This partitioning behavior significantly reduces the mobility of the compound in the environment, limiting its potential to leach into groundwater. au.dk The complex, branched structure of this compound likely enhances its sorption potential compared to linear alkanes with the same number of carbon atoms.

Transport: Due to its volatility, this compound can be transported in the atmosphere in the gas phase. researchgate.net Its atmospheric transport is governed by wind patterns and its atmospheric lifetime, which is primarily determined by its reaction with OH radicals. researchgate.netresearchgate.net In aquatic systems, its transport is limited by its low water solubility and tendency to sorb to particles. au.dkresearchgate.net Any dissolved fraction can be transported with water currents, while the particle-bound fraction will move with the sediment.

Contribution to Secondary Organic Aerosol (SOA) Formation

Branched alkanes are recognized as significant precursors to the formation of secondary organic aerosol (SOA) in the atmosphere. copernicus.orgnih.gov SOA is formed from the atmospheric oxidation of volatile organic compounds (VOCs), which leads to the production of lower volatility products that can partition into the aerosol phase. copernicus.orgacs.org

The oxidation of this compound by OH radicals produces a variety of oxygenated products, some of which have sufficiently low vapor pressures to condense and form SOA. copernicus.org The structure of the parent alkane plays a crucial role in determining its SOA yield. Studies have shown that for a given carbon number, the SOA yields from alkanes often follow the order of cyclic > linear > branched. acs.org This is attributed to the different fragmentation and isomerization pathways of the intermediate alkoxy radicals. acs.org

Despite potentially lower yields compared to some other hydrocarbons, the high abundance of branched alkanes in vehicular emissions makes them an important source of SOA in urban environments. copernicus.org Research using smog chamber experiments has demonstrated that the oxidation of branched alkanes under high-NOx conditions leads to the formation of SOA. nih.govacs.org The chemical composition of this SOA includes multifunctional compounds such as alkyl nitrates, hydroxycarbonyls, and dihydroxycarbonyls. tandfonline.com

The table below summarizes research findings on SOA formation from branched alkanes.

| Study Focus | Key Findings | Reference |

| Modeling SOA from branched alkanes | Branched alkanes are significant SOA precursors in urban areas. The degree and position of branching influence autoxidation and SOA formation. | copernicus.org |

| Smog chamber experiments | For alkanes with the same carbon number, branched alkanes generally have the lowest SOA mass yields. The position of the methyl branch affects the SOA yield. | nih.govacs.org |

| Explicit gas-phase oxidation modeling | Both the size and branching of the carbon skeleton are dominant factors driving SOA yield. Branching is of secondary importance for the particle's oxidation state and composition. | nih.gov |

| SOA product identification | SOA from branched alkanes contains alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls, and dihydroxycarbonyls. | tandfonline.com |

Future Research Directions and Emerging Trends in 3,3,4,4,5 Pentamethylheptane Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact through the use of renewable resources and energy-efficient processes. The synthesis of highly branched alkanes like 3,3,4,4,5-Pentamethylheptane is a key area for such innovations, particularly as they are major components of gasoline. researchgate.netx-mol.net

Current research is focused on moving away from traditional petrochemical feedstocks towards bio-based alternatives. researchgate.net Chemo-catalytic methods are being developed to convert bio-oil and raw biomass into high-octane isoalkanes suitable for renewable gasoline. x-mol.net This involves processes like the Fischer-Tropsch synthesis or methanol-to-gasoline conversions using biomass-derived syngas. researchgate.net A significant challenge lies in achieving precise molecular control over the hydrocarbon products to maximize the yield of desired branched structures and simplify downstream processing. researchgate.net

Another promising eco-friendly avenue is the use of microorganisms. nih.gov Recent studies have shown that endophytic bacteria, such as certain Bacillus species, can produce a variety of alkanes. nih.gov While still in early stages, the metabolic engineering of microorganisms presents a potential pathway for the sustainable and environmentally benign production of specific branched alkanes. nih.gov These biological methods align with global efforts to reduce carbon emissions and develop sustainable alternatives to fossil fuels. nih.gov

Key Research Goals in Sustainable Synthesis:

Renewable Feedstocks: Shifting from petroleum to biomass, including lignocellulose and biogenic waste, as the primary carbon source.

Biocatalysis: Engineering microorganisms and enzymes for the direct and selective synthesis of highly branched alkanes.

Waste Valorization: Developing processes that convert waste plastics, like polyethylene (B3416737), into valuable branched alkanes. researchgate.net

Exploration of Novel Catalytic Systems for Tailored Branching

The controlled synthesis of a specific isomer such as this compound heavily relies on the development of highly selective catalysts. The hydroisomerization of linear or less-branched alkanes is a cornerstone process for producing high-octane fuel components. mdpi.com Future research is centered on designing novel catalytic systems that offer superior control over the product distribution, favoring the formation of highly branched structures while minimizing undesirable cracking reactions. researchgate.netmdpi.com

Solid acid catalysts, particularly zeolites, are at the forefront of this research. tue.nl The shape selectivity of zeolites, dictated by their pore structure, can be harnessed to control the size and branching of the product molecules. tue.nl For instance, bifunctional catalysts combining a noble metal (like platinum) for hydrogenation/dehydrogenation functions with an acidic support (like H-Mordenite) are effective for hydroisomerization. mdpi.comtue.nl

Emerging research focuses on creating catalysts with precisely tuned acidity. The balance between Brønsted and Lewis acid sites is critical for steering the reaction mechanism. For example, studies on SO4/ZrO2-Al2O3 catalysts for converting polyethylene have shown that weak and moderate Brønsted acid sites preferentially catalyze isomerization, leading to a high proportion of branched alkanes. researchgate.net Future work will likely involve the synthesis of hierarchical zeolites with interconnected pore systems and the use of metal-organic frameworks (MOFs) as catalytic platforms to achieve unprecedented levels of control over branching.

Table 1: Comparison of Catalytic Systems for Alkane Branching

| Catalyst Type | Mechanism | Advantages | Research Directions |

| Bifunctional Pt/Zeolite | Dehydrogenation on metal sites, isomerization of the resulting alkene on acid sites, followed by hydrogenation. tue.nl | High activity, well-established technology. | Tuning zeolite pore size and acidity; developing hierarchical structures to improve mass transport. |

| Sulfated Metal Oxides | Strong Lewis and tunable Brønsted acidity to promote isomerization over cracking. researchgate.net | High selectivity for branched products from various feedstocks, including waste plastics. researchgate.net | Enhancing stability and resistance to deactivation; understanding the synergy between different acid sites. |

| Metal-Organic Frameworks (MOFs) | Highly tunable structures with uniform, accessible active sites. | Potential for exceptional selectivity and mild reaction conditions. | Improving thermal and chemical stability; incorporating multiple functionalities within a single framework. |

| Heteropoly Acids | Strong Brønsted acidity. | High intrinsic activity for isomerization. | Immobilizing on stable supports to improve surface area and prevent leaching; enhancing hydrothermal stability. |

Integration of Machine Learning and Artificial Intelligence in Hydrocarbon Design

ML models, such as artificial neural networks (ANNs), can be trained on existing data to establish complex relationships between a hydrocarbon's structure and its physical properties. researchgate.netintellegens.com Researchers have successfully used ANNs to predict properties like boiling point, viscosity, and vapor pressure for various alkanes, including branched isomers. researchgate.netintellegens.com This predictive power is invaluable for designing fuels with specific characteristics, such as a high octane (B31449) number, which is a key feature of highly branched alkanes. longdom.org

Beyond property prediction, AI can guide the synthesis process itself. ML algorithms can analyze vast datasets from catalytic experiments to identify patterns and predict the yields of specific products, such as ethylene (B1197577) and propylene (B89431) from catalytic cracking. acs.org This approach can be extended to the synthesis of complex alkanes like this compound by modeling how different catalysts and reaction conditions influence product selectivity. The integration of AI with automated synthesis platforms could enable the high-throughput screening and optimization of catalytic systems for tailored branching. acs.orgnih.gov

Table 2: Applications of AI/ML in Hydrocarbon Chemistry

| AI/ML Application | Technique(s) | Objective |

| Property Prediction | Artificial Neural Networks (ANN), Support Vector Machines (SVM), Graph Neural Networks (GNN) chemengineerkey.comresearchgate.net | Predict physical and chemical properties (e.g., boiling point, octane number, viscosity) from molecular structure. researchgate.net |

| Process Optimization | Ensemble Learning, Genetic Algorithms, Bayesian Optimization acs.orgacs.org | Model complex reactions (e.g., catalytic cracking, isomerization) to maximize the yield of desired products. acs.org |

| Materials Discovery | Generative Models, High-Throughput Screening acs.org | Design novel hydrocarbon structures with targeted properties for applications in fuels, lubricants, and polymers. energy-proceedings.org |

| Mechanism Elucidation | Data Mining, Pattern Recognition youtube.com | Analyze complex experimental data to gain insights into reaction pathways and catalyst behavior. |

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate mechanisms of catalytic reactions is crucial for developing more efficient and selective synthetic processes. Advanced in situ spectroscopic techniques are indispensable tools that allow researchers to observe molecular transformations and catalyst behavior under realistic reaction conditions in real-time. nih.govyoutube.com

For reactions involving hydrocarbons on solid catalysts, techniques like in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), Raman spectroscopy, and UV-Vis spectroscopy are particularly powerful. aiche.orgyoutube.com These methods can identify reaction intermediates, characterize the nature of active sites, and track catalyst deactivation as it happens. youtube.com For example, in situ UV-Vis spectroscopy has been used to identify charged hydrocarbon species within zeolite pores during methanol-to-hydrocarbon conversion, providing critical insights into the "hydrocarbon pool" mechanism. aiche.org

Near-infrared (NIR) spectroscopy is another valuable tool for the online monitoring of processes involving alkanes, such as the separation of linear and branched isomers. researchgate.net The ability to monitor bulk composition in real-time allows for precise control over industrial processes. researchgate.netresearchgate.net Future advancements will likely focus on improving the time and spatial resolution of these techniques. The combination of spectroscopy with microscopy, such as in tip-enhanced Raman spectroscopy (TERS), could allow for the analysis of catalytic processes at the nanoscale, revealing how reactivity varies across a catalyst's surface. youtube.com

Discovery of New Applications in Materials Science and Engineering

While the primary application of highly branched alkanes like this compound is in high-performance fuels, their unique physical properties make them attractive candidates for various roles in materials science and engineering. youtube.comthoughtco.com Their compact, globular structure results in lower boiling points and freezing points compared to their linear counterparts, along with distinct viscosity characteristics. mdpi.comyoutube.com

These properties are highly desirable for the formulation of advanced lubricants and hydraulic fluids, especially for applications in extreme temperature environments. The high thermal and oxidative stability of saturated alkanes contributes to a longer service life for these fluids. libretexts.org

Furthermore, branched alkanes can be used as specialty solvents for nonpolar substances or as components in the synthesis of polymers and plastics. longdom.orgyoutube.com Their specific intermolecular interactions can influence polymer chain packing and morphology, potentially leading to materials with tailored mechanical or optical properties. There is also potential for their use as phase-change materials (PCMs) for thermal energy storage, where the solid-liquid transition of specific isomers could be tuned to occur at a precise temperature. The upcycling of plastic waste into valuable branched alkanes also represents a significant opportunity in materials engineering, closing the loop on the plastics lifecycle. researchgate.net

Table 3: Potential Material Applications of Highly Branched Alkanes

| Application Area | Relevant Properties | Research Focus |

| Advanced Lubricants | Low freezing point, high viscosity index, good thermal stability. mdpi.com | Formulating synthetic base oils for aerospace, automotive, and industrial use. |

| Phase-Change Materials (PCMs) | Specific melting/freezing points, high latent heat of fusion. | Designing PCMs for thermal management in electronics, buildings, and textiles. |

| Specialty Solvents | Nonpolar character, specific volatility. | Use in precision cleaning, chemical extractions, and as a reaction medium. |

| Polymer Additives | Influence on viscosity and morphology. | Modifying the properties of polymers for applications in plastics and elastomers. youtube.com |

| Dielectric Fluids | High electrical resistivity, thermal stability. | Use as insulating and cooling fluids in transformers and other high-voltage equipment. |

Q & A

Q. What analytical techniques are recommended for characterizing 3,3,4,4,5-pentamethylheptane in complex mixtures?

Gas chromatography-mass spectrometry (GC/MS) is the primary method for identifying branched alkanes like this compound. Key diagnostic fragments include m/z 71, 85, and 99, which correspond to hydrocarbon chain cleavages typical of highly branched structures. Researchers should optimize column polarity (e.g., non-polar DB-5MS) to resolve isomers and compare retention indices with standards .

Q. How can researchers determine Henry’s Law constants for this compound?

Experimental determination involves static headspace or equilibrium partitioning methods. For this compound, reported values range from 6.1×10⁻⁷ to 7.4×10⁻⁷ atm·m³/mol, but these may vary with isomer purity. Use temperature-controlled systems (20–25°C) and validate results against computational estimates (e.g., group contribution methods) to account for structural branching effects .

Q. What synthetic routes are feasible for producing this compound?

While direct synthesis protocols for this isomer are sparsely documented, analogous methods for branched alkanes include:

- Acid-catalyzed isomerization : Rearrangement of linear alkanes using zeolites or AlCl₃.

- Oligomerization : Coupling of smaller branched alkanes (e.g., isobutane) via Friedel-Crafts alkylation. Ensure rigorous post-synthesis purification (e.g., fractional distillation) to isolate the target isomer .

Advanced Research Questions

Q. How do discrepancies in thermodynamic data for pentamethylheptane isomers impact research reproducibility?

Critical property estimates (e.g., T_c = 650–670 K, P_c = 1.8–2.1 MPa) for this compound may conflict with literature values for isomers like 2,2,4,6,6-pentamethylheptane due to differences in branching symmetry. Researchers should:

Q. What computational models predict the thermal stability of this compound in high-temperature applications?

The Radical Stability Index (RSI) model, which quantifies bond dissociation energies (BDEs) of primary, secondary, and tertiary C-H bonds, can estimate pyrolytic degradation rates. For this compound:

Q. How does methyl group positioning influence this compound’s environmental partitioning compared to other isomers?

The 3,3,4,4,5 isomer’s lower symmetry reduces its octanol-water partition coefficient (log K_ow ≈ 6.2) compared to more branched isomers (e.g., 2,2,4,6,6-pentamethylheptane, log K_ow ≈ 7.1). This affects bioaccumulation potential in ecological models. Use quantum mechanical calculations (e.g., COSMO-RS) to refine solubility and volatility parameters for environmental risk assessments .

Q. What strategies resolve contradictions in VOC biomarker studies involving pentamethylheptane isomers?

In lung cancer VOC analyses, 2,2,4,6,6-pentamethylheptane has been identified as a biomarker, but its isomer-specific role remains unclear. To avoid false positives:

- Employ multidimensional GC (GC×GC) with polar/non-polar phase combinations.

- Cross-reference with high-resolution MS libraries (e.g., NIST) to distinguish m/z 99 fragment patterns among isomers .

Methodological Recommendations

- Isomer-Specific Analysis : Always confirm methyl group positions via ¹³C NMR or X-ray crystallography when referencing literature data.

- Computational Validation : Use molecular dynamics (MD) simulations to predict phase behavior when experimental data are limited.

- Standardization : Adopt ASTM D2425 for GC/MS quantification in fuel-related studies to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.